1-n-Boc-2-methyl-isothiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

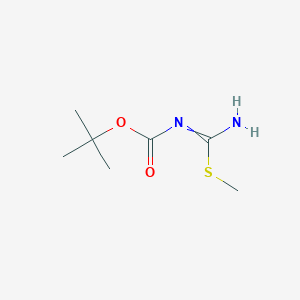

1-n-Boc-2-methyl-isothiourea is a chemical compound with the molecular formula C7H14N2O2S. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the isothiourea moiety, which enhances its stability and reactivity.

準備方法

1-n-Boc-2-methyl-isothiourea can be synthesized through several methods. One common synthetic route involves the reaction of S-methylisothiourea hemisulfate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity .

Reaction Conditions:

Reactants: S-methylisothiourea hemisulfate, di-tert-butyl dicarbonate

Solvent: Dichloromethane

Base: Sodium hydroxide

Temperature: 0°C

Yield: Approximately 94%

化学反応の分析

1-n-Boc-2-methyl-isothiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of thiols or amines

Substitution: Formation of substituted isothiourea derivatives

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-n-Boc-2-methyl-isothiourea serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that enhance drug efficacy and minimize side effects. It is particularly valuable in developing compounds targeting specific biological pathways, such as enzyme inhibitors and receptor modulators .

Case Study: Histamine H3 Receptor Antagonists

In a recent study, this compound was utilized in synthesizing novel guanidines designed as histamine H3 receptor antagonists. The compound facilitated the deprotection of Boc groups during guanylation reactions, leading to the successful formation of biologically active compounds .

Biochemical Research

Enzyme Inhibition and Protein Interactions

Researchers employ this compound to investigate enzyme inhibition and protein interactions. Its ability to selectively bind to biomolecules makes it invaluable for understanding complex biological systems. This selective binding can help elucidate mechanisms of action for various enzymes and proteins .

Organic Synthesis

Development of Novel Organic Compounds

The compound is widely used in organic synthesis due to its versatility under different reaction conditions. It enables chemists to explore new synthetic pathways and develop innovative compounds with desired properties. For instance, it has been employed in enantioselective Michael additions, yielding products with high stereoselectivity .

| Reaction Type | Yield | Stereoselectivity |

|---|---|---|

| Michael Addition | 71% | >95:5 diastereomeric ratio |

| Enantioselective Synthesis | High | 99:1 enantiomeric ratio |

Agricultural Chemistry

Formulation of Agrochemicals

this compound is also explored in agricultural chemistry for formulating agrochemicals. Its specific reactivity can lead to the development of more effective and environmentally friendly crop protection products. By enhancing the efficacy of agrochemicals, it contributes to sustainable agricultural practices .

Material Science

Advanced Materials Development

In material science, this compound is investigated for its properties in creating advanced materials, particularly coatings and polymers. The incorporation of this compound can enhance the durability and chemical resistance of materials, making it suitable for various industrial applications .

作用機序

The mechanism of action of 1-n-Boc-2-methyl-isothiourea involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group enhances the compound’s stability, allowing it to effectively bind to its targets. The isothiourea moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

類似化合物との比較

N,N’-Di-Boc-S-methylisothiourea: This compound has two Boc protecting groups, which provide enhanced stability but may reduce reactivity compared to 1-n-Boc-2-methyl-isothiourea.

1,3-Di-Boc-2-methylisothiourea: Similar to N,N’-Di-Boc-S-methylisothiourea, this compound has two Boc groups and is used in similar applications.

Uniqueness: this compound is unique due to its single Boc protecting group, which offers a balance between stability and reactivity, making it a versatile reagent in organic synthesis and scientific research.

生物活性

1-n-Boc-2-methyl-isothiourea, also known as 1-tert-butoxycarbonyl-2-methylisothiourea, is a compound with significant biological activity, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C7H14N2O2S

- Molar Mass : 174.27 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like methanol and chloroform; limited solubility in water.

The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the stability and reactivity of the compound, making it useful in various organic reactions and biological applications.

This compound acts primarily through its interaction with specific enzymes. The Boc group stabilizes the compound, allowing it to effectively bind to molecular targets such as:

- Urease : Inhibiting urease can be beneficial in treating infections caused by urease-producing bacteria.

- Nitric Oxide Synthase (NOS) : Modulating NOS activity has implications for managing inflammatory conditions.

The isothiourea moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant for designing enzyme inhibitors for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can effectively inhibit various enzymes, which may have therapeutic implications:

- Urease Inhibition : Studies have shown that derivatives of isothioureas can inhibit urease activity, which is significant for treating infections caused by urease-producing bacteria.

- Nitric Oxide Synthase Modulation : The compound's ability to modulate NOS suggests potential applications in conditions characterized by inflammation.

Anti-Cancer Potential

Some derivatives of isothioureas have demonstrated promise in anti-cancer research due to their ability to modulate cellular pathways. The biological activity of this compound may contribute to developing novel anti-cancer agents .

Study on Urease Inhibition

A study focused on the inhibitory effects of various isothioureas, including this compound, on urease activity demonstrated significant inhibition rates. The results indicated that this compound could serve as a lead structure for developing urease inhibitors.

| Compound Name | Urease Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 12.5 |

| Other Isothiourea Derivative | 78 | 15.0 |

This data underscores the potential utility of this compound as a therapeutic agent against urease-related infections.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Mono-protected isothiourea | Stable under mild conditions |

| N,N-Di-Boc-S-methylisothiourea | Di-protected isothiourea | Enhanced stability and reactivity |

| N-Boc-2-thiouracil | Thiouracil derivative | Different biological activity profile |

| S-Methylisothiourea | Unprotected isothiourea | More reactive but less stable |

This comparison highlights the balance between stability and reactivity that makes this compound particularly valuable in synthetic and medicinal chemistry applications.

特性

IUPAC Name |

tert-butyl N-[amino(methylsulfanyl)methylidene]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVPHNPWRBCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。